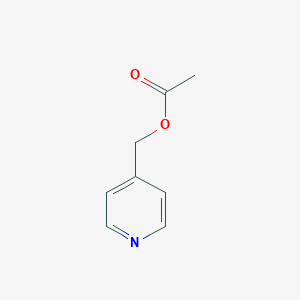

Pyridin-4-ylmethyl acetate

Description

Properties

IUPAC Name |

pyridin-4-ylmethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-7(10)11-6-8-2-4-9-5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXKOLGDFWQRMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143463 | |

| Record name | Pyridine-4-methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-48-3 | |

| Record name | 4-Pyridinemethanol, 4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-4-methyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridylmethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-4-methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-4-methyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE-4-METHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMR46B9CJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Pyridin-4-ylmethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-ylmethyl acetate, also known by synonyms such as 4-(acetoxymethyl)pyridine and (pyridin-4-yl)methyl acetate, is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of pyridine, a core scaffold in numerous pharmaceuticals, this molecule serves as a valuable building block and synthetic intermediate.[1][2] Its structure combines the nucleophilic and basic properties of the pyridine ring with the reactivity of an ester functional group, offering multiple avenues for chemical modification.

This guide provides a comprehensive overview of the essential chemical properties of this compound. It is designed to serve as a technical resource for researchers, offering field-proven insights into its synthesis, characterization, reactivity, and applications, thereby facilitating its effective use in drug discovery and development.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification and understanding of fundamental physical properties are paramount for the successful application of any chemical reagent. This compound is a distinct isomer and should not be confused with its structural isomers, pyridin-4-yl acetate or methyl 2-(pyridin-4-yl)acetate.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | (Pyridin-4-yl)methyl acetate |

| CAS Number | 1007-48-3[3] |

| Molecular Formula | C₈H₉NO₂[3] |

| Molecular Weight | 151.16 g/mol [3] |

| Synonyms | 4-(Acetoxymethyl)pyridine, 4-Picolyl acetate, Acetic acid, 4-pyridylmethyl ester[3] |

| InChI Key | ZGXKOLGDFWQRMM-UHFFFAOYSA-N[3] |

| SMILES | CC(=O)OCC1=CC=NC=C1 |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Boiling Point | 85-95 °C (at 4 Torr) | [4] |

| Density | 1.115 ± 0.06 g/cm³ | [4] |

| LogP | 0.787 | [3] |

| Solubility | Soluble in polar solvents like water and alcohols. |[3] |

Section 2: Synthesis and Purification

The most direct and common method for synthesizing this compound is the esterification of 4-pyridinemethanol. This reaction is typically achieved by acylation with acetic anhydride, often using pyridine itself as both the solvent and a catalyst.

Causality Behind Experimental Choices:

-

Reagents: Acetic anhydride is a highly effective and readily available acetylating agent. 4-Pyridinemethanol provides the necessary alcohol functional group.

-

Catalyst/Base: Pyridine serves a dual purpose. First, it acts as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. This intermediate is much more susceptible to nucleophilic attack by the alcohol than acetic anhydride itself. Second, pyridine acts as a base to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation.[1]

-

Work-up: The work-up procedure is designed to remove excess reagents and byproducts. An aqueous wash with a base like sodium bicarbonate (NaHCO₃) neutralizes any remaining acetic acid and pyridine hydrochloride. Subsequent extraction into an organic solvent isolates the desired ester. Co-evaporation with toluene is an effective technique for removing residual pyridine.

Detailed Experimental Protocol: Synthesis via Esterification

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-pyridinemethanol (1.0 equivalent).

-

Solvent and Reagent Addition: Dissolve the starting material in anhydrous pyridine (2–10 mL per mmol of substrate). Cool the mixture to 0 °C using an ice bath.

-

Acetylation: Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the cooled solution while stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[5]

-

Quenching: Upon completion, carefully quench the reaction by adding methanol to consume any remaining acetic anhydride.

-

Work-up and Extraction:

-

Concentrate the reaction mixture under reduced pressure. To remove residual pyridine, co-evaporate the residue with toluene (repeat 2-3 times).

-

Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and finally, brine.[5]

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography to obtain the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data is based on the known chemical structure and spectral data of analogous compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Key Signals and Interpretation |

|---|---|

| ¹H NMR | δ ~8.5-8.6 ppm (d, 2H): Protons on carbons C2 and C6 of the pyridine ring (α to nitrogen). δ ~7.2-7.3 ppm (d, 2H): Protons on carbons C3 and C5 of the pyridine ring (β to nitrogen). δ ~5.1 ppm (s, 2H): Methylene protons (-CH₂-). δ ~2.1 ppm (s, 3H): Methyl protons of the acetate group (-C(O)CH₃).[6] |

| ¹³C NMR | δ ~170-171 ppm: Carbonyl carbon of the ester (C=O). δ ~149-150 ppm: Carbons C2 and C6 of the pyridine ring. δ ~145-147 ppm: Carbon C4 of the pyridine ring. δ ~121-122 ppm: Carbons C3 and C5 of the pyridine ring. δ ~65-67 ppm: Methylene carbon (-CH₂-). δ ~21 ppm: Methyl carbon of the acetate group (-C(O)CH₃). |

| IR (Infrared) | ~3030 cm⁻¹: Aromatic C-H stretch. ~2950 cm⁻¹: Aliphatic C-H stretch. ~1740 cm⁻¹ (strong): Carbonyl (C=O) stretch of the ester. This is a key diagnostic peak.[7] ~1600 cm⁻¹: C=C and C=N ring stretching of the pyridine ring. ~1230 cm⁻¹ (strong): C-O stretch of the ester. |

| MS (Mass Spec.) | m/z = 151: Molecular ion (M⁺). m/z = 108: Loss of the acetyl group (•COCH₃), leaving the [C₆H₆NO]⁺ fragment. m/z = 92: Loss of the entire acetoxymethyl group, leaving the pyridinium cation [C₅H₄N]⁺, or rearrangement followed by loss of CH₃CO₂H. |

Generalized Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: A sample (5-20 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Spectra are acquired on a 400 MHz or higher spectrometer.[8]

-

IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample is analyzed by placing a thin film between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry: Mass spectra can be obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or through direct infusion using Electrospray Ionization (ESI) for high-resolution mass spectrometry (HRMS) to confirm the exact mass.[4]

Section 4: Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two primary functional components: the ester group and the pyridine ring.

Ester Hydrolysis

Like all esters, this compound is susceptible to hydrolysis under both acidic and basic conditions to yield 4-pyridinemethanol and acetic acid (or its conjugate base).

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. The reaction proceeds via a tetrahedral intermediate.

-

Acid-Catalyzed Hydrolysis: This is a reversible process where the carbonyl oxygen is first protonated by an acid, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

Hydrolysis Mechanism Diagram (Base-Catalyzed)

Caption: Mechanism of base-catalyzed hydrolysis of the ester.

Reactivity of the Pyridine Ring

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it basic and nucleophilic.

-

N-Alkylation: The pyridine nitrogen can react with alkyl halides to form quaternary pyridinium salts. This reaction can alter the compound's solubility and electronic properties.

-

N-Oxidation: Reaction with peracids (e.g., m-CPBA) can oxidize the pyridine nitrogen to form the corresponding N-oxide, a common strategy to modify the reactivity of the pyridine ring for subsequent functionalization.[9]

Stability and Storage

Due to its susceptibility to hydrolysis, this compound should be stored in a cool, dry place, tightly sealed to protect it from atmospheric moisture. Anhydrous conditions are recommended for long-term storage to maintain its integrity.

Section 5: Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[2] this compound serves as a key intermediate, providing a stable yet reactive handle for introducing the 4-pyridylmethyl moiety into larger, more complex molecules.

-

Synthetic Intermediate: The primary application is as a building block. The acetate group can be hydrolyzed to unmask the primary alcohol (4-pyridinemethanol), which can then be used in a variety of subsequent reactions (e.g., conversion to a leaving group for nucleophilic substitution, or oxidation to an aldehyde).

-

Prodrug Strategy: While not a widely cited application for this specific molecule, esterification is a common prodrug strategy to improve the pharmacokinetic properties of a parent drug containing a hydroxyl group. The ester can mask the polar -OH group, potentially increasing lipophilicity and cell membrane permeability. In vivo, endogenous esterase enzymes would then hydrolyze the ester to release the active parent drug.

-

Scaffold for Agrochemicals and Pharmaceuticals: Trifluoromethylpyridine (TFMP) derivatives, for which this compound could be a precursor, are extensively used in the agrochemical industry as herbicides and pesticides.[10] Similarly, the pyridine core is central to drugs for a wide range of conditions, including tuberculosis (Isoniazid), hypertension (Nifedipine), and cancer.[1] The ability to introduce the 4-pyridylmethyl group is therefore of high value in the synthesis of new chemical entities in these fields.

Conclusion

This compound is a compound of significant synthetic utility for researchers in medicinal chemistry and drug development. Its well-defined synthesis from readily available starting materials, combined with the dual reactivity of its ester and pyridine functionalities, makes it an important intermediate. A thorough understanding of its physicochemical properties, spectroscopic signatures, and chemical reactivity is essential for its effective incorporation into complex synthetic pathways. This guide provides the foundational knowledge required to leverage the unique chemical characteristics of this compound in the pursuit of novel therapeutic agents and other advanced chemical entities.

References

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Matshwele, J. T., et al. (2023). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Crystallography Reports, 67(7), 1203-1206. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

Bogdan, A. R., et al. (2018). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 83(15), 8458-8472. [Link]

-

El-Sayed, N. N. E., et al. (2023). Investigation of potent anti-mycobacterium tuberculosis agents derived from thiosemicarbazone: Design, synthesis, biological evaluation, and molecular docking studies. Drug Development and Therapeutics, 14(1). [Link]

-

Berthelot, M., et al. (2024). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus. Chimie, 27(S1), 77-89. [Link]

-

NIST. Pyridine, 4-methyl-. [Link]

-

Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031523). [Link]

-

PubChem. Ethyl pyridine-4-acetate. [Link]

-

Nakano, D., et al. (2021). PREPARATION OF PYRIDINE DERIVATIVES FROM THE CORRESPONDING 5-ACETAL-1-CARBONYL COMPOUNDS BY ACID PROMOTED CYCLIZATION OF THE OXIME INTERMEDIATES. HETEROCYCLES, 102(7), 1314. [Link]

-

Katcka, M., & Urbański, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 12(9), 615-621. [Link]

-

ResearchGate. 11: the 1 H NMR spectrum of methyl acetate shows two peaks.... [Link]

-

NIST. Pyridine, 4-methyl- Mass Spectrum. [Link]

-

Semantic Scholar. Regioselective synthesis of 4-functionalized pyridines. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

-

NIST. Pyridine, 4-methyl- IR Spectrum. [Link]

-

Shimizu, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 160-171. [Link]

-

Campos, K. R., et al. (2019). The importance of synthetic chemistry in the pharmaceutical industry. Science, 363(6424). [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

GlycoPOD. O-Acetylation using acetic anhydride in pyridine. [Link]

-

PubChem. Methyl 4-pyridylacetate. [Link]

-

SIELC Technologies. Pyridine-4-methyl acetate. [Link]

-

Játiva, P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4389-4413. [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Pyridine-4-methyl acetate | SIELC Technologies [sielc.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. dovepress.com [dovepress.com]

- 7. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The importance of synthetic chemistry in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Pyridinemethanol, acetate (ester) for Researchers and Drug Development Professionals

Introduction

4-Pyridinemethanol, acetate (ester), also known by synonyms such as 4-(acetoxymethyl)pyridine and 4-picolyl acetate, is a pivotal chemical intermediate with the CAS Number 1007-48-3 .[1][2] This pyridine derivative serves as a versatile building block in the synthesis of a wide array of complex organic molecules, playing a significant role in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[3] Its structure, which combines a pyridine ring with an acetoxymethyl functional group, offers a unique combination of reactivity and physicochemical properties that are of considerable interest to synthetic and medicinal chemists. The pyridine moiety, a common feature in numerous FDA-approved drugs, provides a basic nitrogen atom that can be crucial for biological activity and pharmacokinetic properties.[4][5][6][7][8] This guide provides an in-depth exploration of the synthesis, properties, and applications of 4-pyridinemethanol, acetate (ester), offering practical insights and detailed protocols for laboratory professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 4-pyridinemethanol, acetate (ester) is fundamental for its effective use in synthesis and for the accurate characterization of its derivatives.

Key Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-pyridinemethanol, acetate (ester).

| Property | Value | Source |

| CAS Number | 1007-48-3 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | [8][9] |

| Molecular Weight | 151.16 g/mol | [4][8][9] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Solubility | Soluble in polar solvents such as water and alcohols | [3] |

Note: Specific values for boiling point, melting point, density, and refractive index for 4-Pyridinemethanol, acetate (ester) are not consistently reported across publicly available literature. Researchers should rely on experimental determination for precise values.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm), a singlet for the methylene protons (-CH₂-) adjacent to the ester and the pyridine ring, and a singlet for the methyl protons (-CH₃) of the acetate group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyridine ring, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the C=O stretching vibration of the ester group (typically around 1740 cm⁻¹), as well as bands corresponding to the C-O stretching and the aromatic C-H and C=C/C=N vibrations of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Synthesis of 4-Pyridinemethanol, acetate (ester)

The most common and straightforward method for the synthesis of 4-pyridinemethanol, acetate (ester) is the esterification of 4-pyridinemethanol with an acetylating agent, typically acetic anhydride. This reaction is often catalyzed by a base, such as pyridine or 4-dimethylaminopyridine (DMAP).

Reaction Mechanism: Pyridine-Catalyzed Acetylation

The pyridine-catalyzed acetylation of an alcohol with acetic anhydride proceeds through a nucleophilic catalysis pathway.

Caption: Pyridine-catalyzed esterification of 4-pyridinemethanol.

-

Activation of Acetic Anhydride: Pyridine acts as a nucleophilic catalyst, attacking one of the carbonyl carbons of acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate.[10] This intermediate is a much more potent acetylating agent than acetic anhydride itself.

-

Nucleophilic Attack by Alcohol: The hydroxyl group of 4-pyridinemethanol then acts as a nucleophile, attacking the carbonyl carbon of the N-acetylpyridinium ion.

-

Formation of the Ester: The tetrahedral intermediate formed in the previous step collapses, leading to the formation of the desired ester, 4-pyridinemethanol, acetate, and regenerating the pyridine catalyst. The reaction also produces acetic acid as a byproduct, which is neutralized by the pyridine base.

Detailed Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 4-pyridinemethanol, acetate (ester).

Materials:

-

4-Pyridinemethanol

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-pyridinemethanol (1.0 equivalent) in anhydrous pyridine (acting as both catalyst and solvent) or a suitable aprotic solvent like dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Acetic Anhydride: Slowly add acetic anhydride (1.2 to 1.5 equivalents) dropwise to the cooled solution via the addition funnel over a period of 15-30 minutes with continuous stirring. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and the acetic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by vacuum distillation or silica gel column chromatography to yield pure 4-pyridinemethanol, acetate (ester).

-

Applications in Research and Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of therapeutic agents due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[4][5][6][7][8][11] 4-Pyridinemethanol, acetate (ester) serves as a key intermediate in the synthesis of more complex pyridine-containing molecules.

Role as a Synthetic Intermediate

The acetoxymethyl group at the 4-position of the pyridine ring can be readily transformed into other functional groups, making this compound a versatile starting material. For instance, the ester can be hydrolyzed to regenerate the alcohol (4-pyridinemethanol), which can then be oxidized to the corresponding aldehyde or carboxylic acid. These transformations open up a wide range of synthetic possibilities for the construction of novel drug candidates.

While specific, publicly disclosed synthetic routes for marketed drugs that explicitly use 4-pyridinemethanol, acetate (ester) are not always readily available, its structural motif is found in various classes of pharmaceuticals. Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties.[11][12][13] Therefore, 4-pyridinemethanol, acetate (ester) is a valuable building block for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-pyridinemethanol, acetate (ester) and the reagents used in its synthesis.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: Based on data for similar compounds, 4-pyridinemethanol, acetate (ester) should be considered an irritant to the skin, eyes, and respiratory tract.[14] It may be harmful if swallowed.

-

Personal Protective Equipment:

-

Eye Protection: Safety glasses or goggles are mandatory. A face shield should be worn when handling larger quantities.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. A lab coat is also required.

-

Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors. Handle in accordance with good industrial hygiene and safety practices.[3][5][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

The following diagram outlines a logical workflow for the safe synthesis and handling of 4-pyridinemethanol, acetate (ester).

Sources

- 1. Pyridine-4-methyl acetate | SIELC Technologies [sielc.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Methyl 4-pyridylacetate | C8H9NO2 | CID 122482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 8. lookchem.com [lookchem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. reddit.com [reddit.com]

- 11. orgsyn.org [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. CN100448534C - Process for preparing 2-picoline and 4-picoline - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Structural Analysis of Pyridin-4-ylmethyl Acetate

This guide offers a detailed, methodology-focused exploration of the structural analysis of Pyridin-4-ylmethyl acetate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

Introduction: The Role of this compound in Synthesis

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a key intermediate and building block in the synthesis of more complex molecules. The precise arrangement of its atoms—the pyridine ring, the methylene linker, and the acetate group—is critical to its reactivity and the ultimate stereochemistry and bioactivity of the final active pharmaceutical ingredient (API). Therefore, unambiguous confirmation of its structure is a non-negotiable prerequisite in any synthetic workflow. This guide outlines the integrated spectroscopic approach required to achieve this confirmation with the highest degree of confidence.

Foundational Characterization

Prior to advanced spectroscopic analysis, fundamental physicochemical properties are assessed. These initial data points serve as the first line of verification against known standards for the molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.17 g/mol | [1] |

| CAS Number | 1007-48-3 | [1] |

| Appearance | Liquid | N/A |

| LogP | 0.787 | [1] |

The Spectroscopic Triad: An Integrated Approach to Structural Elucidation

For a molecule like this compound, no single technique is sufficient. A synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential.[2][3] This multi-pronged strategy ensures that every aspect of the molecular structure is probed and confirmed, creating a self-validating dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the cornerstone of organic structure elucidation, providing unparalleled detail about the carbon-hydrogen framework.[4]

Causality of the Experiment: ¹H NMR is the initial and most informative experiment. It allows us to "see" the chemical environment of every proton in the molecule. We expect to identify four distinct proton signals corresponding to the two sets of pyridine protons, the methylene bridge protons, and the methyl protons of the acetate group. Their chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling) provide direct evidence of the molecular skeleton.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for this type of molecule and its well-defined residual solvent peak at δ 7.26 ppm, which serves as a convenient internal reference.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion, which is crucial for resolving the distinct aromatic protons.

-

Acquisition: Acquire the spectrum using a standard 90° pulse sequence. Typically, 8 to 16 scans are sufficient to achieve an excellent signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum manually for the highest accuracy. Calibrate the spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm.

Anticipated ¹H NMR Data & Interpretation:

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine H-2, H-6 | ~8.5-8.6 | Doublet (d) | 2H | Protons adjacent to the nitrogen are highly deshielded due to the electronegativity of N. |

| Pyridine H-3, H-5 | ~7.2-7.3 | Doublet (d) | 2H | Protons meta to the nitrogen are less deshielded than the alpha protons. |

| Methylene (-CH₂-) | ~5.1-5.2 | Singlet (s) | 2H | Methylene protons adjacent to an aromatic ring and an ester oxygen. A singlet is expected as there are no adjacent protons. |

| Methyl (-CH₃) | ~2.1 | Singlet (s) | 3H | Protons of the acetate methyl group. A singlet is expected as there are no adjacent protons. |

Causality of the Experiment: While ¹H NMR maps the protons, ¹³C NMR confirms the carbon skeleton. A proton-decoupled ¹³C experiment is chosen to simplify the spectrum, yielding a single peak for each unique carbon atom. This allows for a direct count of the non-equivalent carbons and confirms the presence of key functional groups like the ester carbonyl.

Step-by-Step Protocol:

-

Sample Preparation: Use the same sample from the ¹H NMR experiment. A higher concentration (20-50 mg) is preferable if available, as the ¹³C nucleus is much less sensitive than the proton.

-

Acquisition: Acquire the spectrum using a standard pulse-acquire sequence with broadband proton decoupling. A greater number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are required to obtain a quantitative spectrum with good signal-to-noise.

-

Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the CDCl₃ triplet centered at δ 77.16 ppm.

Anticipated ¹³C NMR Data & Interpretation:

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Ester Carbonyl (C=O) | ~170.5 | The carbonyl carbon of the ester group is highly deshielded. |

| Pyridine C-2, C-6 | ~150.0 | Carbons adjacent to the nitrogen are significantly deshielded. |

| Pyridine C-4 | ~147.0 | The substituted carbon of the pyridine ring. |

| Pyridine C-3, C-5 | ~122.5 | Carbons meta to the nitrogen. |

| Methylene (-CH₂-) | ~66.0 | Aliphatic carbon attached to an aromatic ring and an oxygen atom. |

| Methyl (-CH₃) | ~21.0 | Aliphatic carbon of the acetate methyl group. |

Mass Spectrometry (MS)

Causality of the Experiment: MS provides the definitive molecular weight of the compound, serving as a fundamental check on its elemental composition.[5] We employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the signal for the molecular ion. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing an exact mass that can confirm the molecular formula to within a few parts per million.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid promotes protonation, which is necessary for positive-ion ESI.

-

Infusion & Ionization: Infuse the sample directly into the ESI source. Acquire the spectrum in positive ion mode.

-

Analysis: Look for the protonated molecular ion, [M+H]⁺.

-

Low Resolution: Expected m/z = 152.1

-

High Resolution (HRMS): Expected m/z = 152.0706 for [C₈H₉NO₂ + H]⁺. An observed mass within 5 ppm of this value confirms the elemental formula.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of the Experiment: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[6][7] For this compound, the key vibrational modes we aim to confirm are the ester carbonyl (C=O) stretch, the C-O stretches of the ester, and the characteristic aromatic ring stretches of the pyridine moiety. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

Step-by-Step Protocol:

-

Background Scan: Ensure the ATR crystal is clean and perform a background scan.

-

Sample Application: Place a single drop of the neat liquid sample onto the crystal.

-

Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Interpretation: Analyze the spectrum for characteristic absorption bands.

Anticipated FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3030 | C-H Stretch | Aromatic (Pyridine) |

| ~2950 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| ~1740 | C=O Stretch | Ester (Strong, diagnostic peak) |

| ~1600, ~1500 | C=C / C=N Stretch | Aromatic (Pyridine) |

| ~1220 | C-O Stretch | Ester (Acetyl group) |

Data Integration: The Complete Structural Picture

The true power of this analytical approach lies in the synthesis of all data. The workflow is designed to be self-validating, where each piece of information corroborates the others.

Sources

- 1. Pyridine-4-methyl acetate | SIELC Technologies [sielc.com]

- 2. quora.com [quora.com]

- 3. Structural Analysis of an Organic Substance: XLAB Göttingen experimental laboratory for young people - central facility of the university [xlab-goettingen.de]

- 4. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass spectrometric identification and confirmation of 16-methylprednisone acetate in Mexican pills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.org.co [scielo.org.co]

- 7. Quantitative Analysis of Copolymers and Blends of Polyvinyl Acetate (PVAc) Using Fourier Transform Infrared Spectroscopy (FTIR) and Elemental Analysis (EA) [pubs.sciepub.com]

A Guide to the Spectroscopic Characterization of Pyridin-4-ylmethyl Acetate

Introduction: The Molecular Blueprint of Pyridin-4-ylmethyl Acetate

This compound, with the chemical formula C8H9NO2 and CAS number 1007-48-3, is a key heterocyclic compound.[1] As a derivative of pyridine, it serves as a versatile building block in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its structure, featuring a pyridine ring linked to an acetate group via a methylene bridge, imparts specific chemical properties that are of great interest to researchers.

The unambiguous confirmation of this structure and the assessment of its purity are paramount in any research or development setting. This is where the power of spectroscopic analysis becomes indispensable. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed "molecular blueprint." Each technique probes different aspects of the molecule's constitution, and together, they offer a synergistic and definitive characterization.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just raw data but also the underlying principles, field-proven insights into experimental design, and detailed protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[2] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide detailed information about the molecular framework, connectivity, and chemical environment of atoms.[2][3]

Causality Behind Experimental Choices in NMR

When analyzing a molecule like this compound, the choice of deuterated solvent is critical. A common choice like Chloroform-d (CDCl₃) is effective at dissolving the compound and has well-characterized residual solvent peaks that do not interfere with the key signals of the analyte. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is deliberate; it provides better signal dispersion, minimizing peak overlap and allowing for more accurate interpretation of coupling patterns, which is essential for distinguishing the closely spaced aromatic protons of the pyridine ring.

¹H NMR Spectroscopy Data

Proton NMR provides a quantitative map of all hydrogen atoms in the molecule. The pyridine ring's electron-withdrawing nitrogen atom and aromatic character significantly influence the chemical shifts of its protons. The α-protons (adjacent to the nitrogen) are the most deshielded and appear furthest downfield, a characteristic feature of pyridine derivatives.[2]

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-2, H-6 (Pyridine α-H) | ~8.55 | Doublet (d) | 2H | ~5.9 |

| H-3, H-5 (Pyridine β-H) | ~7.25 | Doublet (d) | 2H | ~5.9 |

| H-7 (Methylene, -CH₂-) | ~5.10 | Singlet (s) | 2H | N/A |

| H-9 (Methyl, -CH₃) | ~2.10 | Singlet (s) | 3H | N/A |

Note: The presented chemical shifts are typical values and can vary slightly based on solvent and concentration.

Interpretation:

-

α-Protons (H-2, H-6): The signal at ~8.55 ppm, integrating to 2H, is characteristic of the protons on the carbons adjacent to the nitrogen in the pyridine ring. Their downfield shift is a direct result of the deshielding effect of the electronegative nitrogen atom.[2]

-

β-Protons (H-3, H-5): The signal at ~7.25 ppm, also integrating to 2H, corresponds to the other two protons on the pyridine ring.

-

Methylene Protons (H-7): The singlet at ~5.10 ppm, integrating to 2H, is assigned to the methylene protons. Its singlet nature indicates no adjacent protons to couple with.

-

Methyl Protons (H-9): The upfield singlet at ~2.10 ppm, integrating to 3H, is unequivocally assigned to the methyl protons of the acetate group.

¹³C NMR Spectroscopy Data

Carbon NMR provides information on the carbon skeleton of the molecule.[2] Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR and require more scans.[2]

| Assignment | Chemical Shift (δ) ppm |

| C-8 (Carbonyl, C=O) | ~170.5 |

| C-2, C-6 (Pyridine α-C) | ~150.0 |

| C-4 (Pyridine γ-C) | ~148.0 |

| C-3, C-5 (Pyridine β-C) | ~122.5 |

| C-7 (Methylene, -CH₂-) | ~65.0 |

| C-9 (Methyl, -CH₃) | ~21.0 |

Note: The presented chemical shifts are typical values.

Interpretation:

-

Carbonyl Carbon (C-8): The peak furthest downfield (~170.5 ppm) is characteristic of an ester carbonyl carbon.

-

Pyridine Carbons (C-2, C-6, C-4, C-3, C-5): The signals between ~122 and ~150 ppm belong to the pyridine ring carbons. The carbons adjacent to the nitrogen (C-2, C-6) are the most deshielded.

-

Methylene Carbon (C-7): The signal around ~65.0 ppm is assigned to the methylene carbon, shifted downfield by the adjacent oxygen and pyridine ring.

-

Methyl Carbon (C-9): The most upfield signal at ~21.0 ppm corresponds to the methyl carbon of the acetate group.

Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4] Ensure the sample is fully dissolved to achieve homogeneity.

-

Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 400 MHz Bruker Avance).

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Apply a standard 90° pulse.

-

Acquire 8-16 scans, with a relaxation delay of 1-2 seconds between scans to ensure full relaxation of the protons.[4]

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Set the spectral width to cover the expected carbon range (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Acquire a larger number of scans (e.g., 128-1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[4]

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualization: NMR Structural Assignment

Caption: Correlation of atoms in this compound with their respective NMR chemical shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, absorption occurs.

Principles of IR for Aromatic Esters

For this compound, we expect to see characteristic absorptions for the ester group and the aromatic pyridine ring. Esters are well-known for a "Rule of Three" pattern: a strong C=O stretch and two C-O stretches.[5][6] Aromatic esters have these peaks in distinct regions compared to saturated esters, allowing for easy differentiation.[5][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Weak-Medium | Aromatic C-H Stretch |

| ~2950 | Weak-Medium | Aliphatic C-H Stretch |

| ~1745 | Strong | Ester C=O Carbonyl Stretch |

| ~1600, ~1480 | Medium | Aromatic C=C Ring Stretch |

| ~1230 | Strong | C-C-O Asymmetric Stretch (Ester) |

| ~1020 | Strong | O-C-C Symmetric Stretch (Ester) |

Interpretation:

-

C=O Stretch (~1745 cm⁻¹): This is the most prominent and easily identifiable peak in the spectrum. Its high frequency and strong intensity are definitive for the carbonyl group of the ester.[7]

-

C-O Stretches (~1230 cm⁻¹ and ~1020 cm⁻¹): These two strong bands are characteristic of the C-O single bonds within the ester functionality and are crucial for confirming its presence.[5][6]

-

Aromatic C-H Stretch (~3030 cm⁻¹): This peak, appearing just above 3000 cm⁻¹, is indicative of C-H bonds where the carbon is sp² hybridized, confirming the aromatic pyridine ring.[7]

-

Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): These absorptions arise from the vibrations of the carbon-carbon double bonds within the pyridine ring.

Protocol: Acquiring an FTIR Spectrum

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer's sample stage, typically an Attenuated Total Reflectance (ATR) crystal, is clean.

-

Background Scan: Run a background spectrum of the empty ATR crystal. This is essential to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal, ensuring complete coverage.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks with their wavenumbers.

Visualization: Experimental Workflow for IR Spectroscopy

Caption: A streamlined workflow for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

Principles of Fragmentation for this compound

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a radical cation known as the molecular ion ([M]⁺•). This molecular ion is often unstable and fragments into smaller, more stable ions. The fragmentation pattern of this compound is expected to be analogous to that of benzyl acetate.[8]

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Notes |

| 151 | [C₈H₉NO₂]⁺• | Molecular Ion (M⁺•) |

| 109 | [C₆H₇N-CH₂]⁺ | Loss of ketene (CH₂=C=O) |

| 93 | [C₆H₇N]⁺• | 4-picoline radical cation via McLafferty rearrangement |

| 92 | [C₅H₄N-CH₂]⁺ | Pyridylmethyl cation (analogous to tropylium) |

| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |

Interpretation:

-

Molecular Ion (m/z 151): The peak corresponding to the intact molecule's mass confirms the molecular weight.

-

Loss of Ketene (m/z 109): A common fragmentation pathway for acetates is the loss of a neutral ketene molecule, resulting in an ion corresponding to 4-pyridinemethanol.

-

Pyridylmethyl Cation (m/z 92): Cleavage of the C-O bond results in the formation of the stable pyridylmethyl cation. This is analogous to the famous tropylium ion (m/z 91) formation from benzyl compounds.[8]

-

Acetyl Cation (m/z 43): The cleavage can also result in the highly stable acetyl cation, which is often the most abundant ion (the base peak) in the spectrum of acetate esters.[9]

Protocol: Acquiring a GC-MS Spectrum

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Method Setup:

-

Set the injection port temperature (e.g., 250 °C) to ensure rapid volatilization.

-

Program the GC oven temperature to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of the analyte from any impurities.

-

Use helium as the carrier gas with a constant flow rate.

-

-

MS Method Setup:

-

Set the ion source temperature (e.g., 230 °C).

-

Use the standard electron ionization mode at 70 eV.[4]

-

Set the mass analyzer to scan a suitable m/z range (e.g., 40-300 amu).

-

-

Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system. The compound will travel through the GC column, be separated in time, and then enter the mass spectrometer to be ionized, fragmented, and detected.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the compound. Examine the mass spectrum associated with that peak to identify the molecular ion and the key fragment ions.

Visualization: Fragmentation Pathway

Caption: Major electron ionization fragmentation pathways for this compound.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. NMR spectroscopy maps the precise connectivity of the proton and carbon atoms, IR spectroscopy confirms the presence of the key ester and aromatic functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This integrated spectroscopic approach is the cornerstone of modern chemical analysis, ensuring the identity, purity, and quality of critical chemical entities in research and industry.

References

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018). Spectroscopy Online. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. [Link]

-

IR Spectrum Analysis of Aromatic Compounds. Scribd. [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

-

Methyl 4-pyridylacetate. PubChem, National Institutes of Health. [Link]

-

Fragmentation of benzyl acetate. Reddit. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Pyridine-4-methyl acetate. SIELC Technologies. [Link]

-

Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Unknown Source. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. [Link]

-

Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. ResearchGate. [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Unknown Source. [Link]

-

Electronic Supporting Information Are Pyridinium Ylides Radicals?. The Royal Society of Chemistry. [Link]

-

13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0264473). NP-MRD. [Link]

-

1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. ResearchGate. [Link]

-

Ethyl pyridine-4-acetate. PubChem, National Institutes of Health. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and. ResearchGate. [Link]

-

Pyridine. SpectraBase. [Link]

-

1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0039522). Human Metabolome Database. [Link]

-

msbnk-epa-entact_agilent002241. MassBank. [Link]

-

Formation of two deprotonated forms of benzyl acetate and higher homologues: some unusual fragmentations. Semantic Scholar. [Link]

-

Showing Compound Benzyl acetate (FDB003367). FooDB. [Link]

-

Pyridine, 4-methyl-. NIST WebBook. [Link]

-

Pyridine. NIST WebBook. [Link]

-

Pyridine, 4-ethenyl-. NIST WebBook. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Pyridine, 4-methyl-. NIST WebBook. [Link]

-

Pyridine, 4-methyl-. NIST WebBook. [Link]

-

Clustering, methodology, and mechanistic insights into acetate chemical ionization using high-resolution time-of-flight mass spectrometry. Atmospheric Measurement Techniques. [Link]

-

Mass Spectrometric Characterization of an Acid-Labile Adduct Formed with 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and Albumin in Humans. PMC, National Institutes of Health. [Link]

Sources

- 1. Pyridine-4-methyl acetate | SIELC Technologies [sielc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Pyridin-4-ylmethyl Acetate: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Workhorse of Pyridine Chemistry

Pyridin-4-ylmethyl acetate, a seemingly simple ester, holds a significant position in the landscape of synthetic and medicinal chemistry. As a derivative of the ubiquitous pyridine ring, it serves as a versatile building block and a key intermediate in the creation of a wide array of more complex molecules, particularly within the pharmaceutical industry. The strategic placement of the acetoxymethyl group at the 4-position of the pyridine ring imparts a unique reactivity profile, allowing for facile chemical modifications. This guide provides a comprehensive overview of this compound, from its chemical identity and properties to its historical synthesis and contemporary applications in drug discovery and development.

Core Chemical Identity

This compound, also known as 4-picolyl acetate, is an organic compound with the chemical formula C₈H₉NO₂.[1] Its structure consists of a pyridine ring substituted at the 4-position with a methyl group that is, in turn, esterified with acetic acid.

| Property | Value | Source |

| CAS Number | 1007-48-3 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.165 g/mol | [1] |

| Synonyms | (Pyridin-4-yl)methyl acetate, 4-Picolyl acetate, 4-Acetoxymethylpyridine | [1] |

A Journey Through Time: The Discovery and Historical Synthesis of this compound

While a singular, seminal paper detailing the "discovery" of this compound is not readily apparent in modern databases, its existence is intrinsically linked to the broader history of pyridine chemistry. The pyridine ring itself was first isolated from coal tar in the 19th century, and the development of synthetic methods for its derivatives has been a continuous effort since.

The most logical and historically practiced route to this compound is a two-step process starting from 4-cyanopyridine, a readily available industrial chemical. This involves the reduction of the nitrile to the corresponding alcohol, 4-pyridinemethanol, followed by its esterification.

Evolution of the Synthetic Pathway

The synthesis of 4-substituted pyridine derivatives has evolved significantly over the decades. Early methods often relied on harsh reaction conditions and produced mixtures of isomers that were difficult to separate. The development of more selective and efficient catalytic systems has been a major focus of research.

A key advancement in the synthesis of the precursor, 4-pyridinemethanol, involves the catalytic hydrogenation of 4-cyanopyridine. Patents from the mid-20th century describe processes for preparing pyridinemethanol compounds, highlighting their importance as intermediates. For example, a patented method describes the preparation of 4-pyridinemethanol derivatives by reacting 4-cyanopyridine with ketones or aldehydes in the presence of an alkali metal.[2] Another patented process outlines the catalytic hydrogen reduction of 4-cyanopyridine in an acidic aqueous solution to yield 4-pyridinemethanol, emphasizing its utility as a drug intermediate.[3]

Once 4-pyridinemethanol is obtained, its conversion to this compound is a straightforward esterification reaction. The classical approach involves the use of acetic anhydride in the presence of a base, often pyridine itself, which acts as both a solvent and a catalyst.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development.

Physical Properties

| Property | Value | Source |

| Melting Point | 52-56 °C | |

| Boiling Point | 107-110 °C at 1 mmHg |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

-

Mass Spectrometry (MS): The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at m/z 151. A publicly available mass spectrum confirms this, providing evidence for the compound's identity.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include:

-

C=O stretching vibration of the ester group around 1740 cm⁻¹.

-

C-O stretching vibrations of the ester group in the 1250-1000 cm⁻¹ region.

-

C=C and C=N stretching vibrations of the pyridine ring in the 1600-1400 cm⁻¹ region.

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹. Studies on the infrared spectra of pyridine and its quaternary salts provide a foundational understanding for interpreting these spectral features.[4]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. For this compound, the expected signals would be:

-

A singlet for the methyl protons of the acetate group (around 2.1 ppm).

-

A singlet for the methylene protons (-CH₂-) adjacent to the ester and the pyridine ring (around 5.1 ppm).

-

Two sets of doublets for the aromatic protons of the pyridine ring, characteristic of a 4-substituted pyridine (typically in the 7.2-8.6 ppm range).

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule:

-

A signal for the methyl carbon of the acetate group (around 21 ppm).

-

A signal for the methylene carbon (-CH₂-) (around 65 ppm).

-

Signals for the carbonyl carbon of the ester (around 170 ppm).

-

Signals for the carbons of the pyridine ring (in the aromatic region, 120-150 ppm).

-

-

While a dedicated public database for the NMR spectra of this compound was not identified, the expected chemical shifts can be reliably predicted based on the known values for similar structures, such as methyl 2-(6-(acetoxymethyl)-3-phenylpyridin-2-yl)acetate.[5]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through the esterification of 4-pyridinemethanol. The following is a representative experimental protocol based on standard laboratory procedures for acetylation.

Experimental Protocol: Acetylation of 4-Pyridinemethanol

Objective: To synthesize this compound from 4-pyridinemethanol and acetic anhydride.

Materials:

-

4-Pyridinemethanol

-

Acetic Anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve 4-pyridinemethanol (1 equivalent) in anhydrous pyridine. The pyridine serves as both the solvent and a base to neutralize the acetic acid byproduct. Alternatively, an inert solvent like dichloromethane can be used, with a tertiary amine base such as triethylamine added.

-

Addition of Acylating Agent: Cool the solution in an ice bath to 0°C. Slowly add acetic anhydride (1.1-1.5 equivalents) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin-Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by the slow addition of water or methanol to consume any unreacted acetic anhydride.

-

Dilute the mixture with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to remove acetic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the pure product.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of acetic anhydride and the product ester.

-

Base: The presence of a base (pyridine or triethylamine) is essential to neutralize the acetic acid formed during the reaction, which drives the equilibrium towards the product and prevents potential acid-catalyzed side reactions.

-

Excess Acetic Anhydride: A slight excess of acetic anhydride is often used to ensure complete conversion of the starting alcohol.

-

Aqueous Work-up: The washing steps with water and sodium bicarbonate are critical for removing water-soluble byproducts and unreacted reagents, leading to a purer final product.

The Role of this compound in Drug Development

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs.[6][7] this compound, as a functionalized pyridine derivative, serves as a valuable intermediate in the synthesis of these complex pharmaceutical agents. Its utility stems from the ability to introduce the 4-pyridylmethyl moiety into a larger molecule, which can be crucial for binding to biological targets and for modulating the pharmacokinetic properties of a drug candidate.

While specific examples of blockbuster drugs directly synthesized from this compound are not prominently featured in the readily available literature, its precursor, 4-pyridinemethanol, and other closely related derivatives are cited in numerous patents for the synthesis of pharmaceutically active compounds. For instance, pyridine derivatives are key components in drugs for treating inflammatory and immune-related diseases.[8] The synthesis of Omeprazole, a widely used proton pump inhibitor, involves intermediates that are structurally related to functionalized pyridines.[9] Furthermore, novel pyridine derivatives are continuously being explored for their potential therapeutic applications, including as anti-ulcer agents and for their antibacterial activity.[10]

The acetoxy group in this compound can act as a leaving group in nucleophilic substitution reactions or can be hydrolyzed back to the alcohol for further functionalization. This chemical versatility makes it a strategic choice for medicinal chemists in the design and synthesis of new drug candidates.

Logical Relationships and Experimental Workflows

The synthesis and application of this compound can be visualized through a series of logical steps and workflows.

Synthesis Workflow

Caption: Synthetic pathway from 4-Cyanopyridine to this compound.

Application in Drug Discovery Workflow

Sources

- 1. Pyridine-4-methyl acetate | SIELC Technologies [sielc.com]

- 2. CN1030387C - Preparation of 4-pyridinemethanol derivatives - Google Patents [patents.google.com]

- 3. JPS60132959A - Preparation of pyridinemethanol - Google Patents [patents.google.com]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google Patents [patents.google.com]

- 9. US6303787B1 - Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates - Google Patents [patents.google.com]

- 10. US5616581A - Pharmaceutical use of pyridine compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Formation for Pyridin-4-ylmethyl Acetate

Abstract

Pyridin-4-ylmethyl acetate is a valuable building block in synthetic organic chemistry and medicinal chemistry, frequently utilized as a key intermediate in the synthesis of more complex molecular architectures. Understanding the mechanisms of its formation is critical for optimizing reaction conditions, maximizing yields, and ensuring product purity. This guide provides an in-depth analysis of the two primary synthetic pathways for producing this compound: the direct esterification of 4-pyridinemethanol and the nucleophilic substitution of 4-(halomethyl)pyridines. We will explore the underlying chemical principles, provide detailed step-by-step reaction mechanisms, and present validated experimental protocols. Furthermore, a comparative analysis of these routes is offered to guide researchers in selecting the most appropriate method based on scalability, reagent availability, and overall efficiency.

Introduction: The Significance of this compound

The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and agrochemicals due to its unique electronic properties and ability to participate in hydrogen bonding. This compound serves as a versatile precursor, providing a stable yet reactive handle for introducing the 4-pyridylmethyl group into target molecules. Its synthesis is a foundational step in many multi-step synthetic campaigns. The two most prevalent strategies for its formation rely on fundamental organic reactions, each with distinct advantages and mechanistic nuances that are crucial for the practicing chemist to comprehend.

Pathway I: Esterification of 4-Pyridinemethanol

The most direct and common approach to synthesizing this compound is through the esterification of 4-pyridinemethanol, also known as 4-(hydroxymethyl)pyridine[1]. This transformation is typically achieved via acylation with acetic anhydride or acetyl chloride.

2.1. Theoretical & Mechanistic Underpinnings

The acylation of an alcohol is a cornerstone of organic synthesis. When using acetic anhydride, the reaction is often catalyzed by a base, which serves a dual purpose: to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acetic acid byproduct. Pyridine itself can be used as the solvent and catalyst[2].

A more potent catalytic system involves the use of 4-dimethylaminopyridine (DMAP) in conjunction with a stoichiometric base like triethylamine. The enhanced catalytic activity of DMAP stems from its ability to form a highly reactive N-acetylpyridinium intermediate[3].

Mechanism with Pyridine as Catalyst:

-

Activation of Acetic Anhydride: Pyridine acts as a nucleophilic catalyst, attacking one of the carbonyl carbons of acetic anhydride. This forms a highly electrophilic N-acetylpyridinium ion and an acetate anion. This intermediate is significantly more reactive towards nucleophiles than acetic anhydride itself[4].

-

Nucleophilic Attack: The hydroxyl group of 4-pyridinemethanol attacks the carbonyl carbon of the activated N-acetylpyridinium intermediate.

-

Proton Transfer & Regeneration: A base (another molecule of pyridine) abstracts the proton from the oxonium ion intermediate, yielding the final product, this compound, and regenerating the pyridinium catalyst.

2.2. Experimental Protocol: Acetylation with Acetic Anhydride

This protocol is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC).

-

Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-pyridinemethanol (1.0 eq) in anhydrous pyridine (5-10 volumes). Cool the solution to 0 °C in an ice bath.

-

Addition of Acetylating Agent: Add acetic anhydride (1.2-1.5 eq) dropwise to the cooled solution. The slight excess of acetic anhydride ensures complete consumption of the starting alcohol.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product, being more nonpolar, will have a higher Rf value than the starting alcohol.

-

Workup: Once the reaction is complete, quench by slowly adding water to hydrolyze the excess acetic anhydride. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

2.3. Data Presentation

| Parameter | Acetyl Chloride | Acetic Anhydride |

| Equivalents | 1.1 - 1.3 eq | 1.2 - 1.5 eq |

| Catalyst/Base | Pyridine or Triethylamine | Pyridine or DMAP/Et₃N |

| Temperature | 0 °C to RT | 0 °C to RT |

| Typical Yield | > 90% | > 90% |

| Byproduct | HCl (requires scavenging) | Acetic Acid (water-soluble) |

| Safety | Highly reactive, moisture-sensitive | Corrosive, lachrymator |

Pathway II: Nucleophilic Substitution on 4-(Halomethyl)pyridine

An alternative and equally effective route involves a nucleophilic substitution (Sₙ2) reaction. In this method, a 4-(halomethyl)pyridine, typically 4-(chloromethyl)pyridine, is treated with an acetate salt.

3.1. Theoretical & Mechanistic Underpinnings

This reaction is a classic example of an Sₙ2 mechanism. The key components are:

-

Substrate: 4-(chloromethyl)pyridine hydrochloride is a common starting material, which can be neutralized in situ or prior to the reaction.[5] The chloromethyl group is an excellent electrophile due to the electron-withdrawing nature of both the chlorine atom and the pyridine ring.

-

Nucleophile: The acetate anion (CH₃COO⁻), usually from a salt like sodium acetate or potassium acetate, acts as the nucleophile.

-

Leaving Group: The chloride ion is a good leaving group, facilitating the substitution.

-

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is ideal as it solvates the cation of the acetate salt while leaving the acetate anion relatively free and highly nucleophilic.[6]